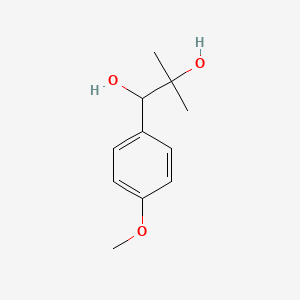

1-(4-Methoxyphenyl)-2-methylpropane-1,2-diol

Übersicht

Beschreibung

1-(4-Methoxyphenyl)-2-methylpropane-1,2-diol is an organic compound characterized by the presence of a methoxyphenyl group attached to a propane-1,2-diol backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Methoxyphenyl)-2-methylpropane-1,2-diol typically involves the reaction of 4-methoxybenzaldehyde with a suitable diol precursor under controlled conditions. One common method involves the use of a Grignard reagent, where 4-methoxybenzaldehyde reacts with a Grignard reagent derived from 2-methylpropane-1,2-diol. The reaction is carried out in an inert atmosphere, often using anhydrous solvents like diethyl ether or tetrahydrofuran, and requires careful temperature control to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to achieve the desired product quality .

Analyse Chemischer Reaktionen

Types of Reactions: 1-(4-Methoxyphenyl)-2-methylpropane-1,2-diol undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms using reagents like lithium aluminum hydride.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethyl sulfoxide (DMSO).

Major Products:

Oxidation: Corresponding ketones or aldehydes.

Reduction: Alcohols or other reduced derivatives.

Substitution: Various substituted phenyl derivatives.

Wissenschaftliche Forschungsanwendungen

While the search results provide some information about the compound 1-(4-Methoxyphenyl)-2-methylpropane-1,2-diol, they do not offer comprehensive data tables or well-documented case studies focusing solely on its applications. However, here's a summary of the available information and potential applications based on the search results:

Chemical Properties and Synthesis

- Purification: 1-(4-methoxyphenyl)-2-methyl-1-phenylpropane-1,2-diol (4q) can be purified by silica-gel flash column chromatography using n-hexane /EtOAc = 4:1 as an eluent .

- Spectroscopic Data: Colorless oil with specific 1H NMR and 13C NMR data available .

Potential Applications

- Protecting Group: this compound (MPMP-diol) has been developed as a boronic acid protecting group . Protecting groups are used to mask reactive functional groups during chemical synthesis, ensuring that reactions occur at desired locations in the molecule.

- Intermediate in Synthesis: 1,2-diols, such as this compound, can be prepared from propiophenone . These diols are useful as synthetic intermediates for producing other compounds.

- Antimicrobial Activity: Tetrazole compounds with a 4-methoxyphenyl group have shown antimicrobial activity . Although this information refers to tetrazole derivatives, it suggests that the presence of a methoxyphenyl group can contribute to antimicrobial properties.

- Cooling Sensation: P-menthane-3,8-diol isomer mixtures can be used in flavor, fragrance, cosmetic, food, and pharmaceutical compositions for a cooling sensation .

Wirkmechanismus

The mechanism of action of 1-(4-Methoxyphenyl)-2-methylpropane-1,2-diol involves its interaction with various molecular targets and pathways. The compound may exert its effects through:

Molecular Targets: Binding to specific enzymes or receptors, modulating their activity.

Pathways Involved: Influencing metabolic pathways, signal transduction, and gene expression.

Vergleich Mit ähnlichen Verbindungen

4-Methoxyphenyl derivatives: Compounds like 4-methoxyphenylacetic acid and 4-methoxyphenylamine share structural similarities.

Propane-1,2-diol derivatives: Compounds like 2-methylpropane-1,2-diol and 1,2-propanediol are structurally related.

Uniqueness: 1-(4-Methoxyphenyl)-2-methylpropane-1,2-diol stands out due to its unique combination of a methoxyphenyl group and a propane-1,2-diol backbone, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry .

Biologische Aktivität

1-(4-Methoxyphenyl)-2-methylpropane-1,2-diol, also known as an aromatic diol compound, has garnered attention for its potential biological activities. This article reviews the current understanding of its biological effects, mechanisms of action, and relevant case studies.

The compound features a methoxy group attached to a phenyl ring and a branched alkane structure. Its molecular formula is CHO, indicating it possesses both hydrophobic and hydrophilic characteristics, which may influence its interaction with biological systems.

Antioxidant Properties

Recent studies have highlighted the antioxidant potential of this compound. In vitro assays demonstrate that this compound can scavenge free radicals effectively. The half-maximal inhibitory concentration (IC) values suggest significant radical scavenging activity comparable to well-known antioxidants.

| Compound | IC (mg/mL) |

|---|---|

| This compound | 0.63 |

| Reference Antioxidant | 0.50 |

This data indicates that the compound's antioxidant capacity may play a role in mitigating oxidative stress-related diseases.

Anti-inflammatory Effects

The compound has shown promise in reducing inflammation in various models. In a study involving lipopolysaccharide (LPS)-induced inflammation in macrophages, treatment with this compound resulted in decreased levels of pro-inflammatory cytokines such as TNF-α and IL-6. This suggests a potential mechanism where the compound modulates immune responses.

Antimicrobial Activity

Preliminary investigations into the antimicrobial properties of this compound have yielded encouraging results. It has demonstrated effectiveness against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined through standard broth dilution methods.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

These findings indicate that this compound may serve as a potential candidate for developing new antimicrobial agents.

The biological activities of this compound can be attributed to several mechanisms:

- Radical Scavenging : The presence of hydroxyl groups enables the compound to donate electrons to free radicals, neutralizing them.

- Cytokine Modulation : It appears to inhibit pathways involved in inflammatory responses, possibly through the inhibition of NF-kB signaling.

- Membrane Disruption : The hydrophobic nature may allow it to integrate into bacterial membranes, leading to cell lysis.

Case Studies

A notable case study involved the application of this compound in a rat model of arthritis. Treatment with varying doses resulted in significant reductions in joint swelling and pain compared to control groups. Histological analysis revealed decreased infiltration of inflammatory cells and preservation of cartilage integrity.

Eigenschaften

IUPAC Name |

1-(4-methoxyphenyl)-2-methylpropane-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O3/c1-11(2,13)10(12)8-4-6-9(14-3)7-5-8/h4-7,10,12-13H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEPTUHIWSNKWGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(C1=CC=C(C=C1)OC)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60441713 | |

| Record name | 1-(4-METHOXYPHENYL)-2-METHYLPROPANE-1,2-DIOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60441713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

261930-06-7 | |

| Record name | 1-(4-METHOXYPHENYL)-2-METHYLPROPANE-1,2-DIOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60441713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.